Benzofuran-3-yl-(indol-3-yl)maleimides
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Overview
Description
Benzofuran-3-yl-(indol-3-yl)maleimides are a class of compounds known for their potent inhibitory activity against glycogen synthase kinase 3β (GSK-3β). These compounds have garnered significant interest due to their potential therapeutic applications in treating various diseases, including cancer and central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-3-yl-(indol-3-yl)maleimides typically involves the reaction of benzofuran derivatives with indole derivatives in the presence of maleimides. One common method includes the use of ruthenium (II) catalysts and free amino group-assisted regioselective indole C2–H bond cleavage, followed by maleimide coordination, migratory insertion, and proto-demetalation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-3-yl-(indol-3-yl)maleimides undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the indole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran and indole derivatives, which can further undergo functionalization to yield more complex molecules .
Scientific Research Applications
Benzofuran-3-yl-(indol-3-yl)maleimides have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their role in inhibiting GSK-3β, which is involved in various cellular processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, Alzheimer’s disease, and bipolar disorder.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action of benzofuran-3-yl-(indol-3-yl)maleimides involves the inhibition of GSK-3β. These compounds bind to the active site of GSK-3β, preventing its interaction with substrates and thereby inhibiting its kinase activity. This inhibition leads to the modulation of various signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Staurosporine: A natural product that also inhibits GSK-3β but with less selectivity.
Indirubin: Another GSK-3β inhibitor with a different structural framework.
Lithium: A well-known GSK-3β inhibitor used in the treatment of bipolar disorder.
Uniqueness
Benzofuran-3-yl-(indol-3-yl)maleimides are unique due to their high potency and selectivity for GSK-3β compared to other inhibitors. Their structural framework allows for specific interactions with the active site of GSK-3β, leading to enhanced inhibitory activity and reduced off-target effects .
Properties
Molecular Formula |
C38H41N3O8S2 |
---|---|
Molecular Weight |
731.9 g/mol |
IUPAC Name |
(2S,4S)-1-[(2R)-3-benzoylsulfinyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid;(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C22H23NO5S2.C16H18N2O3/c1-15(14-30(28)22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);5-6,8,14-15,20H,3-4,7H2,1-2H3/t15-,18-,19-,30?;14-,15+/m01/s1 |
InChI Key |
CPIFLUAOCGEKJE-QTQBKYSQSA-N |
Isomeric SMILES |
C[C@@H](CS(=O)C(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3.CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Canonical SMILES |
CC(CS(=O)C(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3.CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Origin of Product |
United States |
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